

An In-depth Technical Guide to the Pharmacology of WY-50295

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Compound of Interest		
Compound Name:	WY-50295	
Cat. No.:	B055240	Get Quote

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Abstract

WY-50295, also known as WY-50295 tromethamine, is a potent and selective 5-lipoxygenase (5-LO) inhibitor that was extensively studied for its potential therapeutic application in inflammatory conditions, particularly asthma. It effectively blocks the biosynthesis of leukotrienes, which are key mediators of inflammation. In addition to its primary mechanism as a 5-LO inhibitor, WY-50295 also exhibits leukotriene D4 (LTD4) receptor antagonist properties. Despite promising preclinical efficacy, its development was hampered by a significant species-specific difference in its activity, most notably its inactivation in the presence of human serum albumin. This guide provides a comprehensive overview of the pharmacology of WY-50295, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Core Pharmacological Profile

WY-50295 is a potent inhibitor of 5-lipoxygenase, the key enzyme in the biosynthetic pathway of leukotrienes.[1] This inhibition is reversible and appears to be competitive with the substrate, arachidonic acid, in certain assay systems.[1] Furthermore, **WY-50295** demonstrates a dual mechanism of action by also acting as an antagonist at the LTD4 receptor.[2]

Data Presentation: In Vitro and In Vivo Efficacy



The following tables summarize the key quantitative data demonstrating the pharmacological activity of **WY-50295**.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of WY-50295[1]

Biological System	IC50 (μM)
Rat Peritoneal Exudate Cells	0.055
Mouse Macrophages	0.16
Human Peripheral Neutrophils	1.2
Rat Blood Leukocytes	8.1
Guinea Pig Cell-Free 5-Lipoxygenase	5.7
Fragmented Guinea Pig Lung (Peptidoleukotriene Release)	0.63[2]
Rat Whole Blood (LTB4 Formation)	40[3]

Table 2: In Vivo Efficacy of WY-50295



Model	Route	Pretreatment	Endpoint	ED50 (mg/kg)
Ovalbumin- Induced Bronchoconstricti on (Guinea Pig)	i.v.	5 min	Inhibition of Bronchoconstricti on	2.5[1]
Ovalbumin- Induced Bronchoconstricti on (Guinea Pig)	p.o.	4 h	Inhibition of Bronchoconstricti on	7.3[1][2]
LTD4-Induced Bronchoconstricti on (Guinea Pig)	i.v.	-	Inhibition of Bronchoconstricti on	1.3[2]
LTD4-Induced Bronchoconstricti on (Guinea Pig)	p.o.	-	Inhibition of Bronchoconstricti on	6.6[2]
Ex Vivo LTB4 Production (Rat Blood Leukocytes)	p.o.	4 h	Inhibition of LTB4 Production	19.6[1]
Ex Vivo LTB4 Formation (Rat Whole Blood)	p.o.	-	Inhibition of LTB4 Formation	18[3]

Table 3: Selectivity Profile of WY-50295[1]

Enzyme/Receptor	Concentration Tested (µM)	Activity
12-Lipoxygenase	up to 500	Inactive
15-Lipoxygenase	up to 500	Inactive
Prostaglandin H Synthetase	up to 500	Inactive
Human Phospholipase A2	up to 50	Inactive



Table 4: LTD4 Receptor Antagonist Activity of WY-50295[2]

Assay	Parameter	Value
LTD4-Induced Contractions (Isolated Guinea Pig Trachea)	pA2	6.06

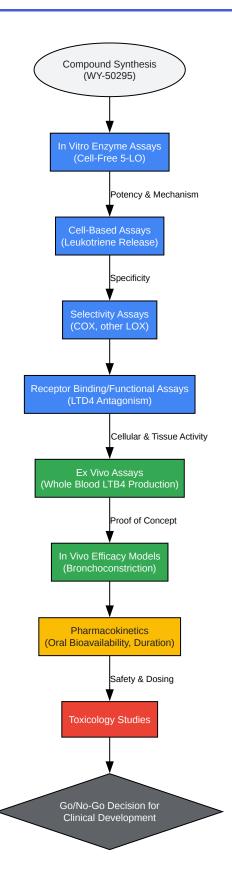
Signaling Pathways and Experimental Workflows Mechanism of Action: 5-Lipoxygenase Pathway Inhibition

The diagram below illustrates the arachidonic acid cascade and the primary site of action for **WY-50295**.









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